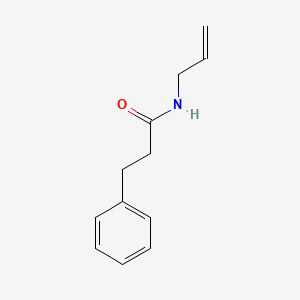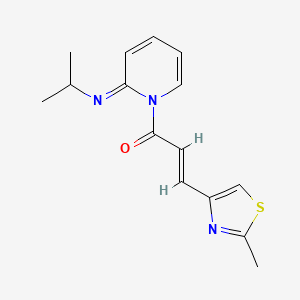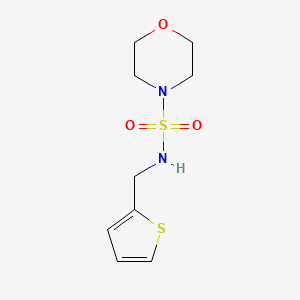
N-Allylbenzenepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allylbenzenepropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. In
作用機序
The mechanism of action of N-Allylbenzenepropanamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting these enzymes, N-Allylbenzenepropanamide can increase the levels of acetylcholine in the nervous system, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-Allylbenzenepropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage to cells. Additionally, N-Allylbenzenepropanamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation and pain.
実験室実験の利点と制限
One advantage of using N-Allylbenzenepropanamide in laboratory experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in the nervous system and for developing new treatments for neurological disorders. However, one limitation of using N-Allylbenzenepropanamide in laboratory experiments is its potential toxicity. It can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-Allylbenzenepropanamide. One area of research is the development of new treatments for neurological disorders such as Alzheimer's disease. N-Allylbenzenepropanamide has shown promise in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. Another area of research is the investigation of N-Allylbenzenepropanamide's antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-Allylbenzenepropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. While there are limitations to its use in certain experiments, N-Allylbenzenepropanamide has shown promise in the development of new treatments for neurological disorders and other diseases. Further research is needed to fully understand its potential applications and limitations.
合成法
N-Allylbenzenepropanamide is synthesized through a reaction between allyl bromide and 3-phenylpropanoic acid. The reaction is catalyzed by potassium carbonate and is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
N-Allylbenzenepropanamide has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
3-phenyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSOGHGUSJMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-prop-2-enylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)



![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)

![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)

![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)